molecular formula C8H6ClNOS2 B13471034 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide

2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide

Cat. No.: B13471034
M. Wt: 231.7 g/mol
InChI Key: MLYNUODFVIUYBQ-UHFFFAOYSA-N
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Description

2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This process can be carried out in a two-step procedure where 2-(thiophen-2-yl)acetic acid is first converted into 2-(thiophen-2-yl)acetyl chloride, which then reacts with 2-amino-thiophene-3-carbonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thieno[3,2-b]thiophene core can participate in redox reactions.

    Condensation Reactions: The compound can form condensation products with various reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate various biochemical pathways, although detailed studies on its exact mechanism are limited .

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorothiophene
  • Thieno[3,2-b]thiophene derivatives
  • Thiophene-2-boronic acid pinacol ester

Uniqueness

2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide stands out due to its unique thieno[3,2-b]thiophene core, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives .

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C8H6ClNOS2

Molecular Weight

231.7 g/mol

IUPAC Name

2-chloro-N-thieno[3,2-b]thiophen-5-ylacetamide

InChI

InChI=1S/C8H6ClNOS2/c9-4-7(11)10-8-3-6-5(13-8)1-2-12-6/h1-3H,4H2,(H,10,11)

InChI Key

MLYNUODFVIUYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2)NC(=O)CCl

Origin of Product

United States

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